molecular formula C6H9NO B2658549 (1R,4S)-2-azabicyclo[2.2.1]heptan-3-one CAS No. 134003-02-4

(1R,4S)-2-azabicyclo[2.2.1]heptan-3-one

Cat. No.: B2658549
CAS No.: 134003-02-4
M. Wt: 111.144
InChI Key: UIVLZOWDXYXITH-CRCLSJGQSA-N
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Description

Significance of Conformationally Constrained Scaffolds in Modern Chemical Synthesis

In modern chemical and drug discovery, generating molecular platforms that arrange functional groups in a well-defined spatial manner is a key strategy. lifechemicals.com Conformationally constrained scaffolds are rigid molecular frameworks that limit the number of possible shapes, or conformations, a molecule can adopt. nih.gov This rigidity is highly advantageous for several reasons.

Firstly, by pre-organizing a molecule into a shape that is complementary to its biological target, the entropic penalty of binding is reduced, which can lead to stronger and more specific interactions. lifechemicals.com Secondly, incorporating conformational constraints is a crucial strategy for designing high-affinity and high-selectivity chemical probes for proteins. nih.gov In peptide chemistry, for instance, replacing a flexible dipeptide unit with a conformationally constrained mimetic can help maintain the active shape required for binding to a target protein. unirioja.es This approach has been instrumental in developing new pharmacological agents with more selective properties. unirioja.es The use of these rigid scaffolds is a growing area of research, with applications in creating novel materials and therapeutics. pnas.orgresearchgate.net

Stereochemical Purity and its Importance in Chiral Building Block Applications

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in chemistry and biology. hilarispublisher.com The two mirror-image forms of a chiral molecule are called enantiomers. While enantiomers have identical physical properties in a non-chiral environment, they can have dramatically different effects in biological systems, which are themselves chiral. chiralpedia.comarxiv.org

The significance of stereochemical purity is profound in medicinal chemistry. Often, only one enantiomer of a drug provides the desired therapeutic effect, while the other may be inactive or, in some cases, cause harmful side effects. hilarispublisher.comarxiv.orgquora.com The tragic case of thalidomide (B1683933) in the 1950s, where one enantiomer was therapeutic and the other was teratogenic, is a stark reminder of this principle. chiralpedia.com Consequently, regulatory bodies like the U.S. Food & Drug Administration (FDA) have established guidelines that emphasize the development of single-enantiomer drugs. enamine.net

The use of enantiomerically pure chiral building blocks is therefore essential in the synthesis of pharmaceuticals and other fine chemicals. enamine.netnumberanalytics.comresearchgate.net Asymmetric synthesis, the process of selectively producing one enantiomer over the other, relies heavily on these chiral starting materials, auxiliaries, and catalysts to control the three-dimensional arrangement of atoms in the final product. hilarispublisher.comnumberanalytics.comnih.gov

Overview of (1R,4S)-2-Azabicyclo[2.2.1]heptan-3-one as a Key Chiral Platform

This compound is a bicyclic lactam that serves as a valuable chiral building block in asymmetric synthesis. unirioja.espwr.edu.pl Its rigid bicyclo[2.2.1]heptane (norbornane-like) skeleton provides a well-defined, conformationally constrained framework. The specific stereochemistry, designated as (1R,4S), is crucial for its application in creating new chiral molecules with high enantiomeric purity.

This compound's structure makes it an important intermediate for the synthesis of more complex molecules. For example, it has been utilized as an advanced key intermediate in the asymmetric synthesis of (+)-epibatidine, a potent analgesic alkaloid. unirioja.es The defined spatial arrangement of its functional groups makes it an ideal starting point for constructing molecules designed to interact specifically with biological targets. The development and application of such chiral platforms are central to advancing modern organic and medicinal chemistry.

Below is a table summarizing the key properties of this compound.

PropertyValue
IUPAC Name This compound nih.gov
Molecular Formula C₆H₉NO nih.gov
Molecular Weight 111.14 g/mol nih.gov
CAS Number 134003-02-4 nih.gov
Canonical SMILES C1C[C@@H]2C[C@H]1C(=O)N2 nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,4S)-2-azabicyclo[2.2.1]heptan-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO/c8-6-4-1-2-5(3-4)7-6/h4-5H,1-3H2,(H,7,8)/t4-,5+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIVLZOWDXYXITH-CRCLSJGQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2C[C@H]1C(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134003-02-4
Record name (1R,4S)-2-azabicyclo[2.2.1]heptan-3-one
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Sophisticated Synthetic Methodologies for 1r,4s 2 Azabicyclo 2.2.1 Heptan 3 One and Its Derivatives

Stereoselective and Asymmetric Synthesis Strategies

The precise control of stereochemistry is critical in the synthesis of (1R,4S)-2-azabicyclo[2.2.1]heptan-3-one. Various strategies have been developed to achieve high levels of enantiopurity, ranging from the stereoselective reduction of precursors to asymmetric cycloadditions and catalytic cyclizations.

Catalytic Hydrogenation of Unsaturated Enamine Precursors

Catalytic hydrogenation is a fundamental step often employed after initial cyclization reactions to produce the saturated 2-azabicyclo[2.2.1]heptane core. pwr.edu.plmdpi.com This reduction is typically performed on the unsaturated precursor, 2-azabicyclo[2.2.1]hept-5-en-3-one, which is commonly synthesized via an aza-Diels-Alder reaction. The hydrogenation saturates the carbon-carbon double bond within the bicyclic system, yielding the desired heptane (B126788) skeleton.

A standard protocol for this transformation involves the use of a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. pwr.edu.pl The reaction is often carried out in a solvent such as ethanol, sometimes with the addition of a base like potassium carbonate to facilitate the reaction and prevent side reactions. pwr.edu.pl High-pressure hydrogenation apparatus can be used, although the reaction can also proceed effectively at atmospheric pressure using a hydrogen balloon. pwr.edu.pl This method is highly efficient for converting the unsaturated lactam precursor into the saturated this compound framework.

Table 1: Representative Catalytic Hydrogenation Conditions

PrecursorCatalystSolventConditionsProductReference
exo-(1R,3R,4S)-Methyl 2-[(S)-1-phenylethyl]-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate10% Pd/CEthanolH₂ (3.5 bar), K₂CO₃(1R,4S)-Methyl 2-[(S)-1-phenylethyl]-2-azabicyclo[2.2.1]heptane-3-carboxylate pwr.edu.pl

Chiral Resolution of Racemic Mixtures via Diastereomeric Salt Formation

Chiral resolution is a classical yet effective method for obtaining enantiomerically pure forms of the target compound or its precursors. This technique is particularly useful when a racemic synthesis is more practical. One common approach is enzymatic kinetic resolution. For instance, the racemic precursor (±)-2-azabicyclo[2.2.1]hept-5-en-3-one can be resolved using a (+)-γ-lactamase enzyme. researchgate.net This biocatalyst selectively hydrolyzes the (+)-enantiomer, leaving the desired, unreacted (-)-enantiomer, which is a key intermediate for antiviral drugs. researchgate.net

Another established method is the formation of diastereomeric salts using a chiral resolving agent. For related azabicyclic ketones, resolution can be achieved by forming cyclic aminals with a chiral diamine, such as (1R,2R)-diphenylethylenediamine. researchgate.net The resulting diastereomers can be separated by crystallization, followed by acidic hydrolysis to release the enantiomerically pure ketones. researchgate.net Chiral High-Performance Liquid Chromatography (HPLC) is often used to confirm the enantiomeric purity of the separated products. tandfonline.com

Palladium-Catalyzed Cyclization Approaches (e.g., 1,2-Aminoacyloxylation of Cyclopentenes)

Modern transition-metal-catalyzed reactions offer powerful and efficient routes to complex molecular architectures. Palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes has emerged as a novel strategy for constructing oxygenated 2-azabicyclo[2.2.1]heptane derivatives. rsc.orgresearchgate.net This reaction creates the bicyclic framework in a single step with good control over stereochemistry.

The process involves the reaction of a cyclopentene (B43876) substrate with an N-protected amino acid in the presence of a palladium catalyst and an oxidant. This intramolecular cyclization proceeds efficiently across a range of substrates, providing access to a library of functionalized bridged aza-bicyclic structures. rsc.orgresearchgate.net This method is significant as it introduces functionality directly onto the bicyclic core during its formation, which can be valuable for further synthetic modifications. rsc.org

Asymmetric Hydroformylation of Unsaturated Precursors

Asymmetric hydroformylation is a powerful atom-economic process for introducing a formyl group and creating a new stereocenter. nih.gov This reaction has been applied to the enantiomerically pure bicyclic lactam, 2-azabicyclo[2.2.1]hept-5-en-3-one, to synthesize functionalized cyclopentylamine (B150401) derivatives. researchgate.net

The reaction is typically catalyzed by rhodium complexes coordinated to chiral ligands. researchgate.netrsc.org The choice of ligand is crucial for controlling the regioselectivity and enantioselectivity of the hydroformylation. By applying this methodology to the unsaturated lactam precursor, it is possible to generate aldehydes that are versatile intermediates for the synthesis of more complex molecules, including various pharmaceuticals. nih.govresearchgate.net

Aza-Diels-Alder Cycloaddition Reactions and Derivatives

The aza-Diels-Alder reaction is one of the most widely used and effective methods for constructing the 2-azabicyclo[2.2.1]heptene skeleton, the direct precursor to the target compound. researchgate.netresearchgate.net This [4+2] cycloaddition typically involves the reaction of cyclopentadiene (B3395910) with a chiral imine. The stereoselectivity of the reaction is often directed by a chiral auxiliary attached to the imine nitrogen. researchgate.netdiva-portal.org

A common approach utilizes an imine derived from a glyoxylate (B1226380) ester and a chiral amine, such as (S)-(-)-1-phenylethylamine. researchgate.netdiva-portal.org The reaction is promoted by a Lewis acid or a Brønsted acid, like boron trifluoride diethyl etherate and trifluoroacetic acid. diva-portal.org This cycloaddition predominantly yields the exo-diastereomer. researchgate.netdiva-portal.org The resulting cycloadducts can be separated and the chiral auxiliary removed in subsequent steps. The double bond in the resulting 2-azabicyclo[2.2.1]hept-5-ene derivative is then typically reduced via catalytic hydrogenation to afford the saturated bicyclic system. pwr.edu.plmdpi.com This strategy allows for the large-scale preparation of the enantiomerically pure azabicyclic core. researchgate.net

Table 2: Aza-Diels-Alder Reaction for Azabicyclo[2.2.1]heptene Synthesis

DieneDienophile (Imine Precursors)Catalyst/PromoterKey FeatureReference
CyclopentadieneEthyl glyoxylate, (S)-phenylethylamineBF₃·OEt₂, TFAHigh exo-selectivity (98:2 exo:endo) diva-portal.org
CyclopentadieneMethyl glyoxylate, (S)-(-)-1-phenylethylamineTrifluoroacetic acidStereoselective formation of major exo-isomer researchgate.net

Advanced Ring Manipulation and Transformation Methods

Once the 2-azabicyclo[2.2.1]heptane skeleton is constructed, it can serve as a platform for further structural modifications. Advanced ring manipulation methods can be employed to access related but distinct bicyclic systems. A notable example is the stereoselective ring expansion of 2-azabicyclo[2.2.1]heptane derivatives to form 2-azabicyclo[3.2.1]octane structures. pwr.edu.plresearchgate.net

This transformation can occur under conditions typically used for nucleophilic substitution of a hydroxyl group on the bicyclic frame. researchgate.net The reaction proceeds through an aziridinium (B1262131) intermediate, leading to a highly stereoselective rearrangement that expands the five-membered ring into a six-membered ring. pwr.edu.pl This method provides a synthetic route to a different class of bicyclic alkaloids and demonstrates the utility of the 2-azabicyclo[2.2.1]heptane core as a precursor for more complex scaffolds. pwr.edu.plresearchgate.net

Ring-Opening/Cross-Metathesis (ROCM) Strategies for Derivatization

Ring-Opening/Cross-Metathesis (ROCM) has emerged as a powerful tool for the functionalization of strained bicyclic alkenes. This strategy allows for the cleavage of the carbon-carbon double bond within the ring system and the simultaneous formation of new bonds with a separate olefin, known as the cross partner. This leads to the generation of highly functionalized, stereodefined acyclic structures that retain the chiral information of the original bicyclic starting material.

For derivatives of the 2-azabicyclo[2.2.1]heptane system, such as N-protected 2-azabicyclo[2.2.1]hept-5-en-3-ones (often referred to as Vince lactams), ROCM provides a direct route to novel cyclopentane-based γ-amino acid derivatives. researchgate.net The reaction is typically catalyzed by ruthenium-based complexes, such as Grubbs' first and second-generation catalysts, which are known for their functional group tolerance and high efficiency. nih.gov

A key aspect of these ROCM reactions is controlling the chemo-, regio-, and stereoselectivity. nih.gov The choice of catalyst, solvent, and the nature of the cross-partner olefin can influence the outcome, determining whether the desired ROCM product is formed in favor of competing reactions like Ring-Opening Metathesis Polymerization (ROMP). nih.gov For instance, a highly regioselective ROM-CM process has been described for a bridgehead-substituted 7-azanorbornene system with electron-poor olefins, opening a pathway to α-amino diacids and pyrrolizinone derivatives that feature quaternary stereocenters. acs.org The stereochemical outcome, particularly the E/Z geometry of the newly formed double bond, is also a critical parameter that can be tuned by catalyst selection. nih.gov

Catalyst TypeTypical Cross PartnerResulting StructureKey Advantages
Grubbs' Catalysts (Ru-based)Electron-poor olefins (e.g., acrylates)Functionalized cyclopentane (B165970) γ-amino acidsHigh regioselectivity, access to quaternary stereocenters acs.org
Ruthenium Alkylidene ComplexesAllyl alcohol, Allyl acetateDivinyl-substituted cyclopentane derivativesControl over E/Z stereoselectivity nih.gov

Intramolecular Cyclization of Linear Amino Acid Precursors

The construction of the 2-azabicyclo[2.2.1]heptan-3-one core can be achieved through the intramolecular cyclization of suitably functionalized linear or monocyclic amino acid precursors. This approach builds the characteristic bridged bicyclic structure from a more flexible starting material, establishing the key stereocenters in the process.

One prominent strategy involves an epimerization-lactamization cascade. For example, a method has been developed for synthesizing derivatives of the related 2,5-diazabicyclo[2.2.1]heptane system starting from functionalized (2S,4R)-4-aminoproline methyl esters. rsc.org Under basic conditions, these precursors undergo epimerization at the C2 position, which is followed by a spontaneous intramolecular aminolysis of the resulting (2R)-epimer to form the bridged lactam intermediate. rsc.org Key factors for the success of this cascade reaction include the presence of an electron-withdrawing N-protecting group on the substrate and the use of a strong base to promote the reaction. rsc.org

Another approach involves free radical cyclization. While challenging, intramolecular radical reactions on precursors such as exo-2-bromo-7-(toluene-4-sulfonyl)-7-azabicyclo[2.2.1]heptane have been investigated to form additional rings, demonstrating the utility of cyclization strategies within this system. researchgate.net The synthesis of the bicyclic core itself often relies on Diels-Alder reactions to form an unsaturated intermediate like (1R,4S)-2-azabicyclo[2.2.1]hept-5-en-3-one, which is then hydrogenated. chemicalbook.com The Diels-Alder adduct is formed from precursors such as 1,3-cyclopentadiene and a suitable dienophile. This unsaturated lactam serves as a pivotal intermediate, which can be considered as being derived conceptually from a cyclization of a 4-aminocyclopent-2-ene-1-carboxylic acid precursor. google.com

Green Chemistry Principles and Industrial Scalability in Production

The industrial production of this compound and its precursors is increasingly guided by the principles of green chemistry, which prioritize safety, waste reduction, and energy efficiency. A significant advancement in this area is the use of enzymatic methods for the resolution of racemic mixtures, a common challenge in chiral synthesis.

Industrial-scale optimization also focuses on maximizing yield and purity through techniques like recrystallization and salt metathesis. vulcanchem.com The selection of cost-effective catalysts and the use of green solvents are prioritized to align with sustainable manufacturing practices. vulcanchem.com For example, enzymatic processes can be employed not only for resolution but also for the hydrolysis of ester derivatives to yield highly purified carboxylic acid intermediates, achieving diastereomeric excess (de) values of over 98%, which is crucial for pharmaceutical applications. google.com

Green Chemistry ApproachSubstrateEnzyme/CatalystOutcomeIndustrial Relevance
Enzymatic Kinetic ResolutionRacemic 2-azabicyclo[2.2.1]hept-5-en-3-oneLipaseSeparation of enantiomers with high ee (>99%) google.comHigh efficiency, scalable, avoids harsh chemicals google.com
Enzymatic Hydrolysis(1R,3S,4S)-N-Boc-2-azabicyclo[2.2.1]heptane-3-carboxylate methyl esterVarious enzymesHighly purified carboxylic acid (de > 98%) google.comHigh purity for pharmaceutical intermediates, reduced cost google.com
Sustainable PracticesGeneral synthesisCost-effective catalysts (e.g., Pd/C)Use of green solvents, yield maximization vulcanchem.comReduced environmental impact, economic viability vulcanchem.com

In Depth Mechanistic Investigations and Reactivity Studies

Lactam Reactivity and Ring-Opening Processes

The lactam functionality embedded within the bicyclic system is the primary site of reactivity, particularly for reactions that involve the cleavage of the amide bond.

The reaction of the lactam in (1R,4S)-2-azabicyclo[2.2.1]heptan-3-one with nucleophiles generally proceeds through a classic nucleophilic acyl substitution mechanism. masterorganicchemistry.comresearchgate.net This process involves two main steps:

Nucleophilic Addition: The nucleophile attacks the electrophilic carbonyl carbon of the lactam. This leads to the formation of a transient, high-energy tetrahedral intermediate where the carbonyl carbon rehybridizes from sp² to sp³. masterorganicchemistry.com

Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbon-oxygen double bond and leading to the cleavage of the C-N bond within the ring, effectively opening the lactam. The nitrogen atom acts as the leaving group, which remains tethered to the cyclopentane (B165970) ring. masterorganicchemistry.com

The rate and feasibility of this reaction are influenced by the strength of the nucleophile and the stability of the leaving group. In the context of this bicyclic lactam, the "leaving group" is the nitrogen atom, which is part of the ring. Ring strain can influence the reactivity of the carbonyl group towards nucleophilic attack.

A prominent example of this mechanism is the enzymatic hydrolysis of the lactam. Specific enzymes, known as lactamases, can catalyze the ring-opening of both the saturated this compound and its unsaturated analog, 2-azabicyclo[2.2.1]hept-5-en-3-one (Vince lactam). researchgate.netnih.govelsevierpure.comgoogle.com These enzymes are highly enantioselective and facilitate the addition of a water molecule (the nucleophile) to the carbonyl carbon, leading to the formation of the corresponding γ-amino acid. nih.govgoogle.com

Beyond standard nucleophilic acyl substitution, the lactam ring can be opened under other specific conditions.

Catalytically Induced Ring-Opening: Enzymatic hydrolysis is a prime example of a catalytically induced ring-opening reaction. Several lactamases have been identified that show hydrolytic activity on 2-azabicyclo[2.2.1]heptan-3-one and its derivatives. researchgate.netelsevierpure.com These biocatalysts provide an alternative reaction pathway with a lower activation energy for the hydrolysis of the amide bond. The efficiency of these enzymes is linked to the resonance stabilization of the amide bond within the lactam, which is affected by ring size and strain. elsevierpure.com

For the related unsaturated compound, 2-azabicyclo[2.2.1]hept-5-en-3-one, ring-opening metathesis polymerization (ROMP) has been demonstrated using tungsten-based catalysts like WCl₆ with AlEt₃ as a cocatalyst. researchgate.net This reaction proceeds by cleavage and reformation of the double bond within the ring, leading to a polymeric chain. researchgate.net While this specific reaction is not applicable to the saturated this compound, it highlights the potential for metal catalysts to interact with and cleave bonds within the bicyclic system.

The table below summarizes findings from enzymatic ring-opening studies on 2-azabicyclo[2.2.1]heptane lactams.

Enzyme/CatalystSubstrateProductKey Finding
γ-lactamase(±)-2-azabicyclo[2.2.1]hept-5-en-3-one(-)-γ-lactam and (+)-4-aminocyclopent-2-ene-1-carboxylic acidEnzymatic resolution to produce enantiopure lactam. nih.govgoogle.com
Various lactamases(±)-2-azabicyclo[2.2.1]heptan-3-oneEnantiopure amino acidDemonstrates catalytic hydrolysis of the saturated lactam. elsevierpure.com
WCl₆/AlEt₃2-azabicyclo[2.2.1]hept-5-en-3-onePoly(2-pyrrolidone-3,5-diylvinylene)Ring-opening metathesis polymerization of the unsaturated analog. researchgate.net

Conformational Analysis and Stereoelectronic Effects on Reactivity

The rigid bicyclo[2.2.1]heptane framework significantly restricts conformational freedom. rsc.org This rigidity locks the molecule into a specific shape, which has profound implications for its reactivity. Low-temperature ¹³C NMR studies on the related 2-methyl-2-azabicyclo[2.2.1]heptane indicate the existence of distinct endo and exo isomers with a measurable energy barrier for nitrogen inversion. acs.org This highlights the conformational stability of the bicyclic system.

Stereoelectronic effects play a crucial role in dictating the molecule's reactivity. These effects arise from the spatial arrangement of orbitals and can influence reaction rates and stereochemical outcomes. baranlab.orgpitt.edu

Pyramidalization of the Lactam Nitrogen: Unlike in many acyclic amides where the nitrogen atom is nearly planar to maximize resonance with the carbonyl group, the nitrogen in this compound is forced into a more pyramidal geometry due to the constraints of the bicyclic system. This pyramidalization reduces the overlap between the nitrogen lone pair and the carbonyl π* orbital, which can increase the electrophilicity of the carbonyl carbon and affect the basicity of the nitrogen.

Oxidation, Reduction, and Functional Group Interconversion on the Bicyclic Skeleton

The 2-azabicyclo[2.2.1]heptane skeleton can be modified through various reactions that alter its functional groups.

Oxidation: The carbonyl group of the lactam is generally resistant to oxidation under mild conditions. However, strong oxidizing agents can potentially lead to ring cleavage or other transformations. For the analogous 1-azabicyclo[2.2.1]heptan-3-one, oxidation with reagents like potassium permanganate (B83412) or chromium trioxide has been reported to yield substituted quinuclidinones.

Reduction: The lactam carbonyl can be reduced to an amine. This transformation effectively converts the lactam into a saturated bicyclic amine. The choice of reducing agent is critical to achieve the desired outcome without affecting other parts of the molecule.

Functional Group Interconversion (FGI): FGI refers to the transformation of one functional group into another. dntb.gov.ua For the 2-azabicyclo[2.2.1]heptane system, this can involve modifications at the nitrogen atom (e.g., alkylation, acylation after reduction of the lactam) or at other positions on the carbon skeleton if they are functionalized. For instance, in related systems, hydroxyl groups on the bicyclic frame have been converted to other functionalities, demonstrating the utility of FGI in creating diverse derivatives.

The following table provides examples of functional group interconversions on the 2-azabicyclo[2.2.1]heptane skeleton.

Starting MaterialReagentsProduct TypeReaction Type
2-Azabicyclo[2.2.1]heptane derivative with a hydroxyl groupMitsunobu reagentsAzide or other nucleophile-substituted derivativeNucleophilic Substitution
N-H lactamAlkyl halide, baseN-alkyl lactamN-Alkylation
Lactam carbonylStrong reducing agent (e.g., LiAlH₄)Bicyclic secondary amineReduction

Rearrangement Reactions (e.g., Nitrenium Ion Rearrangement)

The strained bicyclic system of this compound can undergo various rearrangement reactions, often leading to structurally different bicyclic or monocyclic products.

One of the most notable rearrangements involves the formation of a nitrenium ion . Nitrenium ions are highly reactive intermediates with a divalent, positively charged nitrogen atom. macsos.com.au They can be generated from N-haloamine precursors upon treatment with a Lewis acid like silver perchlorate (B79767). macsos.com.auacs.org

For instance, the solvolysis of 4,7,7-trimethyl-2-chloro-2-azabicyclo[2.2.1]heptane in the presence of silver perchlorate leads to products resulting from a 1,2-alkyl shift to the nitrogen atom. macsos.com.auacs.org This rearrangement is proposed to proceed through a nitrenium ion intermediate. The weakening of the N-Cl bond by the silver ion facilitates the migration of a carbon atom from the bicyclic frame to the electron-deficient nitrogen, leading to a rearranged carbenium ion that is then trapped by the solvent. macsos.com.au Similar rearrangements have been reported for other N-chloro-2-azabicyclo[2.2.1]heptane derivatives. researchgate.netresearchgate.net

Another type of rearrangement observed in 2-azabicyclo[2.2.1]heptane derivatives is a ring expansion to the 2-azabicyclo[3.2.1]octane system. pwr.edu.plrsc.org This transformation can occur under Mitsunobu conditions or with a sulfonyl chloride and base. The reaction is believed to proceed through the formation of a strained aziridinium (B1262131) intermediate, which then undergoes regioselective ring-opening by a nucleophile at the more substituted carbon, resulting in the thermodynamically more stable, expanded ring system. rsc.org

The table below outlines key rearrangement reactions involving the 2-azabicyclo[2.2.1]heptane scaffold.

PrecursorConditionsIntermediateProductRearrangement Type
N-Chloro-2-azabicyclo[2.2.1]heptane derivativeAg⁺ (Lewis Acid)Nitrenium ionRearranged substituted 1-azabicyclo[2.2.1]heptane1,2-Alkyl shift to Nitrogen macsos.com.au
2-Azabicyclo[2.2.1]heptane with a primary alcoholMitsunobu reagents or SO₂Cl₂/baseAziridinium ion2-Azabicyclo[3.2.1]octane derivativeRing Expansion pwr.edu.plrsc.org

Computational and Theoretical Chemistry Approaches

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of molecules from first principles. chemrxiv.org These methods would be instrumental in elucidating the intrinsic properties of (1R,4S)-2-azabicyclo[2.2.1]heptan-3-one.

Density Functional Theory (DFT) for Electronic Structure and Energetics

Density Functional Theory (DFT) is a powerful and widely used quantum chemical method for investigating the electronic properties of molecules. nih.gov For this compound, DFT calculations would provide detailed insights into its electronic structure, such as the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the nature of its chemical bonds.

Studies on related bicyclic lactams have successfully employed DFT to understand stereoselectivity and the origins of chirality transfer in their synthesis. nih.gov For the title compound, DFT could be used to calculate key energetic properties, as illustrated in the hypothetical data table below.

Calculated PropertyHypothetical ValueSignificance
Total Electronic Energy-398.7 HartreeProvides a baseline for comparing the stability of different isomers or conformers.
HOMO Energy-7.2 eVIndicates the molecule's ability to donate electrons; related to its reactivity with electrophiles.
LUMO Energy+1.5 eVIndicates the molecule's ability to accept electrons; related to its reactivity with nucleophiles.
HOMO-LUMO Gap8.7 eVA larger gap suggests higher kinetic stability and lower chemical reactivity.
Dipole Moment3.5 DQuantifies the polarity of the molecule, which influences its solubility and intermolecular interactions.

These calculations would also allow for the generation of molecular electrostatic potential (MEP) maps, which visualize the electron-rich and electron-poor regions of the molecule, thereby predicting sites for electrophilic and nucleophilic attack.

Ab Initio Methods for Reaction Pathway Analysis

Ab initio methods, which are based on first principles without empirical parameters, are crucial for accurately mapping reaction pathways. For this compound, these methods could be used to investigate various chemical transformations, such as ring-opening reactions, reductions of the lactam, or substitutions at the nitrogen atom.

By calculating the energies of reactants, transition states, and products, a detailed potential energy surface for a given reaction can be constructed. This allows for the determination of activation energies and reaction enthalpies, providing a deep understanding of the reaction mechanism and kinetics. For instance, in the synthesis of related 7-azabicyclo[2.2.1]heptane derivatives, DFT methods have been used to analyze the mechanisms of intramolecular free radical reactions. acs.org

Molecular Modeling and Conformational Landscape Exploration

The rigid bicyclic structure of this compound limits its conformational freedom. However, subtle variations in its geometry can have significant impacts on its properties and reactivity. Molecular modeling techniques, including molecular mechanics and quantum chemical methods, are essential for exploring the conformational landscape of this molecule. lumenlearning.comlibretexts.org

Conformational analysis would aim to identify the lowest energy conformation of the molecule and to understand the energy barriers between different conformations. libretexts.org For the related 2-methyl-2-azabicyclo[2.2.1]heptane, low-temperature 13C NMR measurements and molecular mechanics calculations were used to determine the relative stability of its endo and exo isomers and the energy barrier for nitrogen inversion. acs.org A similar approach for the title compound would involve systematically varying key dihedral angles and calculating the corresponding energies to map out its potential energy surface.

The results of such an analysis would be crucial for understanding its interactions with biological targets, as the specific three-dimensional shape of a molecule is often key to its activity. For example, molecular modeling has been used in the design of DPP-4 inhibitors based on the 2-azabicyclo[2.2.1]heptane scaffold. nih.gov

Reactivity Prediction and Transition State Profiling

Computational chemistry provides powerful tools for predicting the reactivity of a molecule and for characterizing the transition states of its reactions. For this compound, reactivity descriptors derived from DFT calculations can offer valuable predictions.

Transition state theory, combined with quantum chemical calculations, allows for the precise location and characterization of transition state structures. By analyzing the geometry and vibrational frequencies of a transition state, the nature of the reaction coordinate can be confirmed. The calculated activation energy provides a quantitative measure of the reaction barrier.

A hypothetical reaction profile for the hydrolysis of the lactam functionality in this compound is presented in the table below, illustrating the type of data that would be generated.

Reaction StepParameterHypothetical Value (kcal/mol)Interpretation
Nucleophilic attack of hydroxideActivation Energy (ΔG‡)+18.5The energy barrier that must be overcome for the reaction to proceed.
Reaction Energy (ΔG)+5.2The energy difference between the reactant and the tetrahedral intermediate.
Ring-openingActivation Energy (ΔG‡)+12.1The energy barrier for the breakdown of the tetrahedral intermediate.
Reaction Energy (ΔG)-25.7The overall energy change for the formation of the ring-opened product.

Such detailed profiling of transition states is crucial for understanding reaction mechanisms, predicting product distributions, and designing more efficient synthetic routes.

State of the Art Analytical Techniques for Structural and Stereochemical Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR) for Regio- and Stereochemistry

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of (1R,4S)-2-azabicyclo[2.2.1]heptan-3-one. ¹H NMR provides information on the proton environment, while ¹³C NMR details the carbon skeleton. The rigid bicyclic structure of this compound results in a well-defined spatial arrangement of atoms, which can be probed by 2D-NMR experiments to establish both the connectivity (regiochemistry) and the relative spatial orientation of atoms (stereochemistry).

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to map the connections between protons and carbons. NOESY (Nuclear Overhauser Effect Spectroscopy) experiments are particularly crucial for stereochemical assignment, as they reveal through-space interactions between protons that are in close proximity, allowing for the confirmation of the relative configuration of the chiral centers.

Table 1: Representative ¹H and ¹³C NMR Data for 2-azabicyclo[2.2.1]heptane Derivatives

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
C1-H ~2.9-3.1 ~45-50
C3 - ~170-175 (C=O)
C4-H ~2.6-2.8 ~58-62
C5-H₂ ~1.5-2.0 ~25-30
C6-H₂ ~1.6-2.1 ~28-33
C7-H₂ ~1.4-1.9 ~35-40
N-H ~6.5-8.0 -

Note: Data are approximate and based on derivatives of the core structure. Actual values can vary with substitution and solvent.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Determination

Chiral High-Performance Liquid Chromatography (HPLC) is an essential technique for determining the enantiomeric purity of this compound. This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, allowing for their separation. Polysaccharide-based columns are often effective for resolving this type of compound.

The mobile phase composition, typically a mixture of a nonpolar solvent like n-hexane and a polar alcohol such as isopropanol (B130326) or ethanol, is optimized to achieve baseline separation of the enantiomers. researchgate.net The enantiomeric excess (ee) is calculated by comparing the peak areas of the two enantiomers in the resulting chromatogram. This is a critical quality control step, as the biological activity of derivatives often depends on a specific enantiomer.

X-ray Crystallography for Absolute Configuration Assignment

X-ray crystallography provides the most definitive determination of the absolute configuration of a chiral molecule. This technique involves analyzing the diffraction pattern of X-rays passing through a single crystal of the compound. The resulting data allows for the creation of a three-dimensional model of the molecule, showing the precise arrangement of its atoms in space. This method unequivocally confirms the (1R,4S) stereochemistry by establishing the absolute configuration of the chiral centers. For complex molecules, the absolute configuration of an intermediate can be determined by X-ray analysis of a suitable crystalline derivative.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is employed to accurately determine the molecular formula of this compound. This technique measures the mass-to-charge ratio (m/z) of the molecule with very high precision. The experimentally determined exact mass is then compared to the theoretical masses of possible molecular formulas. The close agreement between the measured and calculated mass confirms the elemental composition of the compound.

Table 2: High-Resolution Mass Spectrometry Data

Property Value
Molecular Formula C₆H₉NO
Calculated Molecular Weight 111.0684 g/mol

Vibrational Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and straightforward method used to identify the functional groups present in this compound. The IR spectrum shows absorption bands at specific frequencies corresponding to the vibrational modes of the molecule's bonds. For this compound, key characteristic peaks include the stretching vibration of the carbonyl group (C=O) of the lactam and the stretching of the N-H bond.

Table 3: Characteristic IR Absorption Bands

Functional Group Vibrational Mode Frequency (cm⁻¹)
N-H Stretch ~3200-3400
C-H Stretch ~2850-3000

Diverse Applications of 1r,4s 2 Azabicyclo 2.2.1 Heptan 3 One in Advanced Chemical Research

Chiral Building Block in Asymmetric Synthesis

The enantiomerically pure structure of (1R,4S)-2-azabicyclo[2.2.1]heptan-3-one provides a foundational element for introducing chirality in synthetic sequences. Its rigid bicyclic system allows for highly controlled functionalization, leading to products with specific three-dimensional arrangements.

The intrinsic chirality and rigid structure of this compound make it an important precursor for synthesizing carbocyclic nucleoside analogues, which are structurally related to natural nucleosides and often exhibit significant biological activity. researchgate.net This lactam is a key intermediate in the synthesis of antiviral drugs such as Abacavir and Carbovir. researchgate.net The synthesis leverages the fixed stereochemistry of the bicyclic core to construct the intricate architecture of these therapeutic molecules. The enzymatic resolution of the racemic γ-lactam (2-azabicyclo[2.2.1]hept-5-en-3-one) is a critical step to obtain the desired enantiopure intermediates for these syntheses. researchgate.netresearchgate.net

The defined stereocenters of this compound are crucial for creating bioactive molecules where biological function is dependent on a specific stereoisomer. Its scaffold has been incorporated into a variety of compounds with therapeutic potential.

Key examples of its application include:

Antiviral Agents: It is a well-established building block for carbocyclic nucleosides that act as antiviral agents. researchgate.net

DPP-4 Inhibitors: The 2-azabicyclo[2.2.1]heptane moiety has been used to develop potent and selective dipeptidyl peptidase IV (DPP-4) inhibitors for potential use in treating type 2 diabetes. mdpi.com

Cathepsin C Inhibitors: Derivatives of 2-aza-bicyclo[2.2.1]heptane-3-carboxylic acid have been synthesized and investigated as inhibitors of Cathepsin C, an enzyme linked to inflammatory diseases. google.com

SARS-CoV-2 3CLpro Inhibitors: In the search for treatments for COVID-19, peptidomimetic compounds containing the [2.2.1] azabicyclic ring have been designed as inhibitors of the 3C-like protease (3CLpro), a key enzyme in the viral life cycle. nih.gov

Table 1: Examples of Bioactive Molecules Derived from the 2-Azabicyclo[2.2.1]heptane Scaffold

Therapeutic Target Molecule Type Application Area
Viral Reverse Transcriptase Carbocyclic Nucleoside Analogues Antiviral (e.g., HIV)
Dipeptidyl Peptidase IV (DPP-4) Oxadiazole-substituted derivatives Type 2 Diabetes
Cathepsin C Carboxylic acid amides Inflammatory Diseases
SARS-CoV-2 3CLpro Peptidomimetic benzothiazolyl ketones Antiviral (e.g., COVID-19)

While primarily used as a chiral building block, the rigid lactam structure of this compound has features suitable for application as a chiral auxiliary. Chiral auxiliaries are compounds that can be temporarily incorporated into a substrate to direct a chemical reaction to produce a specific enantiomer of the product. The N-benzyl derivative, (1R,4S)-2-Benzyl-2-azabicyclo[2.2.1]heptan-3-one, is noted as a valuable intermediate synthesized from methods involving chiral auxiliaries, highlighting the importance of stereocontrol in this chemical family. Although the direct use of the title compound as a chiral auxiliary is not as widely documented as its role as a synthon, related structures have been successfully employed in this capacity, for instance in asymmetric aldol (B89426) and Mannich reactions. vulcanchem.com

Scaffold Design in Drug Discovery and Medicinal Chemistry (Non-Clinical Focus)

The unique conformational rigidity of the 2-azabicyclo[2.2.1]heptane core makes it an attractive scaffold for designing molecules that can interact with biological targets in a highly specific manner.

Proline is unique among proteinogenic amino acids due to its cyclic structure, which imparts significant conformational constraints on peptides. The 2-azabicyclo[2.2.1]heptane skeleton serves as a rigid analogue of proline, allowing researchers to design peptides and peptidomimetics with fixed conformations. researchgate.net These constrained analogues are instrumental in studying peptide-receptor interactions and in developing metabolically stable therapeutic agents. uni-regensburg.de By replacing proline with this scaffold, it is possible to lock a peptide into a specific bioactive conformation, potentially enhancing its potency and selectivity. nih.govresearchgate.net The incorporation of this scaffold is a key strategy in creating molecules that mimic the structure of peptide turns or helices. uni-regensburg.de

Table 2: Comparison of Proline and this compound Scaffold

Feature Proline This compound Scaffold
Structure Five-membered pyrrolidine (B122466) ring Fused, bicyclic ring system
Conformational Flexibility Limited flexibility (puckering) Highly rigid and constrained
Application Natural amino acid in peptides Constrained proline analogue in peptidomimetics
Purpose in Design Induces turns in peptide chains Enforces a fixed, specific conformation

The rigid framework of this compound is an ideal starting point for designing potent and selective enzyme inhibitors. By attaching various functional groups to this core, chemists can orient them in precise spatial arrangements to fit into the active sites of target enzymes.

This approach has led to the development of inhibitors for several important enzymes:

GABA Aminotransferase Inhibitors: The N-benzyl derivative of the scaffold has been explored for its potential as a GABA aminotransferase inhibitor, which is relevant for neurological disorders.

DPP-4 Inhibitors: Novel derivatives have shown high potency as DPP-4 inhibitors, with mechanistic studies focusing on the structure-activity relationship to optimize binding and selectivity over related enzymes like DPP-8 and DPP-9. mdpi.com

3CLpro Inhibitors: The azabicyclic ring was incorporated into peptidomimetic structures to improve pharmacokinetic properties while targeting the 3CLpro enzyme of SARS-CoV-2. nih.gov

The mechanistic insights gained from studying how these scaffold-based inhibitors interact with their targets are crucial for the rational design of next-generation therapeutic agents.

Exploration of Bioisosteric Replacements and Scaffold Hopping Strategies

In medicinal chemistry, the concept of bioisosterism, where one moiety is replaced by another with similar physical or chemical properties to enhance biological activity, is a cornerstone of drug design. "Scaffold hopping" is a computational or experimental strategy used to identify novel molecular backbones (scaffolds) that can serve as effective substitutes for a known active compound, often to improve properties or circumvent existing patents.

The rigid bicyclo[2.2.1]heptane framework of this compound makes it an attractive candidate for such strategies. Its three-dimensional structure can mimic the spatial arrangement of substituents found in aromatic rings, which are prevalent in many drug molecules. nih.gov The replacement of flat, aromatic rings with saturated, three-dimensional scaffolds like the 2-azabicyclo[2.2.1]heptane system can lead to improved physicochemical properties, such as increased solubility and metabolic stability. nih.govacs.org

Research in this area often involves the synthesis of a library of compounds where the 2-azabicyclo[2.2.1]heptane core is functionalized with various substituents to probe the structure-activity relationship (SAR). For instance, derivatives of 2-azabicyclo[2.2.1]heptane have been investigated as dipeptidyl peptidase IV (DPP-4) inhibitors for the treatment of type 2 diabetes. In these studies, the bicyclic scaffold serves as a rigid core to which pharmacophoric groups are attached, leading to potent and selective inhibitors. mdpi.com The constrained conformation of the scaffold helps to orient the substituents in a precise manner for optimal interaction with the biological target.

The table below illustrates how different bicyclic scaffolds are explored as bioisosteric replacements for benzene (B151609) rings in drug discovery.

Benzene Ring Substitution Bicyclic Bioisostere Key Advantages
Para-substitutedBicyclo[1.1.1]pentane (BCP)Improved solubility and metabolic stability.
Ortho-substituted1,2-disubstituted Bicyclo[1.1.1]pentaneMimics spatial arrangement of ortho groups.
Meta-substituted1,2-disubstituted Bicyclo[1.1.1]pentaneProvides a 3D alternative to the planar meta-arrangement.
General Aromatic Mimic2-Azabicyclo[2.2.1]heptaneOffers a rigid scaffold with specific stereochemistry for precise substituent orientation.

Advanced Materials and Polymer Science

The unique structural features of this compound and its derivatives also lend themselves to the creation of novel polymeric materials with controlled architectures and properties.

Ring-Opening Metathesis Polymerization (ROMP) for Novel Polymeric Architectures

Ring-Opening Metathesis Polymerization (ROMP) is a powerful polymerization technique that utilizes cyclic olefins as monomers. The unsaturated analogue of this compound, often referred to as Vince lactam, and its derivatives are excellent substrates for ROMP. researchgate.netresearchgate.net This process allows for the synthesis of polymers with the bicyclic lactam unit incorporated into the polymer backbone. researchgate.net The resulting polymers possess unique properties due to the presence of the rigid and chiral repeating units.

The polymerization can be initiated by various well-defined transition metal catalysts, such as those based on ruthenium, molybdenum, or tungsten. researchgate.net The choice of catalyst can influence the stereochemistry of the resulting polymer, leading to either cis or trans double bonds in the polymer backbone and different tacticities (isotactic or syndiotactic). researchgate.netosti.gov

Design of Chiral Polymers with Specific Stereoregularity

The enantiomerically pure nature of this compound derivatives is crucial for the synthesis of chiral polymers with specific stereoregularity. When enantiomerically pure monomers are used in ROMP, the chirality is transferred to the resulting polymer, leading to materials with helical structures or other forms of macromolecular chirality. researchgate.netosti.gov

The stereochemistry of the polymer can be precisely controlled by the selection of the ROMP initiator. For example, certain molybdenum and tungsten imido alkylidene initiators have been shown to produce highly tactic polymers from enantiomerically pure 2-azabicyclo[2.2.1]hept-5-ene derivatives. researchgate.netosti.gov These chiral polymers have potential applications in chiral separations, asymmetric catalysis, and as advanced optical materials.

The following table summarizes the effect of different catalysts on the stereochemistry of polymers derived from Vince lactam derivatives.

Catalyst Type Monomer Resulting Polymer Tacticity
Ruthenium-based(+)-Vince lactam derivativesHighly cis-syndiotactic researchgate.net
Molybdenum-based(S)-PhEtNNBEEssentially pure cis,isotactic osti.gov
Tungsten-based(+)-Vince lactam derivativesHighly cis-syndiotactic or cis-isotactic depending on ligands researchgate.net

Catalysis and Ligand Development

The rigid bicyclic framework of this compound makes it an excellent scaffold for the design of chiral ligands for asymmetric catalysis.

Chiral Ligand Precursors for Asymmetric Catalysis

This compound can be chemically modified to introduce coordinating groups, transforming it into a chiral ligand. pwr.edu.pl These ligands can then be complexed with transition metals to form chiral catalysts. The defined stereochemistry of the bicyclic backbone is transferred to the catalytic center, enabling the catalyst to induce enantioselectivity in a wide range of chemical reactions.

For example, derivatives of 2-azabicyclo[2.2.1]heptane have been used to create chiral thiourea (B124793) organocatalysts. pwr.edu.pl These catalysts have shown high stereoselectivity in Michael addition reactions. pwr.edu.pl The rigid scaffold holds the thiourea moiety and other functional groups in a specific spatial arrangement, creating a well-defined chiral pocket that directs the approach of the substrates.

Influence of Bicyclic Conformation on Ligand Performance

The performance of a chiral ligand in asymmetric catalysis is highly dependent on its three-dimensional structure. The rigid conformation of the 2-azabicyclo[2.2.1]heptane core significantly reduces the number of possible conformations of the ligand-metal complex. This conformational rigidity is advantageous as it can lead to a more ordered transition state during the catalytic cycle, resulting in higher enantioselectivity. nih.gov

The bicyclic structure also influences the steric and electronic environment around the metal center. By modifying the substituents on the bicyclic framework, it is possible to fine-tune the properties of the ligand and, consequently, the performance of the catalyst. This tunability allows for the optimization of the catalyst for a specific reaction, leading to improved yields and enantiomeric excesses. The constrained nature of the bicyclic system can enhance binding to biological targets by pre-organizing the molecule into a bioactive conformation.

Strategies for Derivatization and Functionalization

N-Functionalization of the Lactam Nitrogen (e.g., Protection, Alkylation, Acylation)

The secondary amine within the lactam ring of the 2-azabicyclo[2.2.1]heptane core is a primary site for functionalization. Modification at this position can alter the compound's electronic properties, steric environment, and reactivity in subsequent steps.

Protection: The lactam nitrogen is often protected to prevent unwanted side reactions during transformations elsewhere on the molecule. The choice of the protecting group is critical and must be compatible with the planned reaction conditions while allowing for selective removal later in the synthetic sequence. A variety of standard amine protecting groups have been successfully employed. google.com The tert-butoxycarbonyl (Boc) group is of particular interest due to its stability under many reaction conditions and its straightforward removal under acidic conditions. google.comnih.gov The electron-withdrawing nature of the Boc group can also influence the reactivity of the bicyclic system, for instance by decreasing the nucleophilicity of the nitrogen atom, which can prevent skeletal rearrangements during certain substitution reactions. nih.gov Other protecting groups used for this scaffold include benzyl (B1604629) (Bn), benzyloxycarbonyl (Cbz), and various acyl groups like benzoyl (Bz). google.comresearchgate.net

Alkylation and Acylation: Direct alkylation or acylation of the lactam nitrogen introduces new substituents that can serve as handles for further modification or as key features for biological activity. N-benzylation, for example, has been used to synthesize derivatives like (1R,4S)-2-benzyl-2-azabicyclo[2.2.1]heptan-3-one. Similarly, N-acylation, such as N-benzoylation, is a common transformation. google.comresearchgate.net These reactions typically proceed under standard conditions for amine functionalization.

The following table summarizes common N-functionalization reactions performed on the 2-azabicyclo[2.2.1]heptan-3-one scaffold.

FunctionalizationReagent/CatalystProduct TypeReference Example
Protection Di-tert-butyl dicarbonate (B1257347) (Boc)₂ON-Boc protected lactamPrevention of N-2 nucleophilic attack during substitution reactions. nih.gov
Protection Benzyl bromide (BnBr)N-Benzyl protected lactamSynthesis of (1R,4S)-2-benzyl-2-azabicyclo[2.2.1]heptan-3-one.
Acylation Benzoyl chlorideN-Benzoyl lactamUsed in the course of resolution processes. google.comresearchgate.net
Protection Chloroacetyl chloride, Allyl chloroformateN-Chloroacetyl, N-AllocListed as suitable protecting groups for the lactam nitrogen. google.com

Stereoselective Introduction of Additional Stereocenters onto the Bicyclic Core

The conformationally rigid structure of the 2-azabicyclo[2.2.1]heptane core provides an excellent platform for stereocontrolled reactions. The bicyclic nature of the molecule often dictates that reagents approach from the less sterically hindered exo face, leading to high levels of diastereoselectivity in addition reactions.

Electrophilic additions to the unsaturated precursor, 2-azabicyclo[2.2.1]hept-5-en-3-one, have been studied to install new stereocenters with high stereochemical control. For instance, the addition of bromine to related 2-azanorbornene systems has been shown to proceed via a stereospecific cis-exo pathway. researchgate.net Such reactions allow for the predictable installation of two new stereocenters onto the carbon skeleton.

The synthesis of substituted derivatives often relies on leveraging the inherent chirality of the starting material to direct the formation of new stereocenters. For example, stereoselective synthetic routes have been developed to produce exo-2-azabicyclo[2.2.1]heptane-carbonitriles. nih.gov Furthermore, chiral phosphoric acid-catalyzed desymmetrization of meso-epoxides has been employed to generate enantiomerically enriched 2-azabicyclo[2.2.1]heptanes, demonstrating another powerful method for introducing multiple stereocenters with high fidelity. researchgate.net The amide nitrogen itself can play a role in directing stereochemistry; its participation can lead to retention of stereochemistry at adjacent carbon atoms during certain substitution reactions. rsc.org

The table below details examples of reactions that introduce new stereocenters onto the bicyclic core.

Reaction TypeReagentsStereochemical OutcomeKey Feature
Electrophilic Addition Bromine (Br₂)cis-exo additionThe bicyclic structure directs the approach of the electrophile. researchgate.net
Catalytic Desymmetrization Chiral Phosphoric Acid, Azide sourceHigh enantioselectivityAsymmetric ring-opening of a meso-epoxide precursor. researchgate.net
Nucleophilic Substitution Diethylaminosulfur trifluoride (DAST)Retention of configurationAnchimeric assistance from the amide nitrogen atom. rsc.org

Modification of the Carbon Skeleton (e.g., via C-H Activation, Addition Reactions)

Altering the carbon framework of the 2-azabicyclo[2.2.1]heptane system opens avenues to novel molecular architectures. Key strategies include addition reactions that build upon the existing core and rearrangement reactions that transform the skeleton itself.

Addition Reactions: Metal-catalyzed cross-coupling reactions are a powerful tool for C-C bond formation on the bicyclic scaffold. For instance, the unsaturated precursor, 2-azabicyclo[2.2.1]hept-5-en-3-one, can undergo rhodium-catalyzed coupling with arylboronic acids to yield C-aryl derivatives. researchgate.net This directly attaches a new substituent to the carbon skeleton.

Skeletal Rearrangements: One of the most significant modifications of the 2-azabicyclo[2.2.1]heptane skeleton is its ring expansion to the 2-azabicyclo[3.2.1]octane system. This transformation can be initiated under certain conditions, such as the Mitsunobu reaction, and proceeds through the formation of a strained aziridinium (B1262131) intermediate. nih.gov The subsequent regioselective opening of this intermediate by a nucleophile leads to the thermodynamically more stable, ring-expanded product. This skeletal rearrangement provides access to a different class of bicyclic compounds from a common precursor. nih.gov

The following table highlights methods for modifying the carbon skeleton.

Reaction TypeReagents/ConditionsResulting StructureMechanism/Key Feature
C-Arylation Arylboronic acids, Rh catalyst, Microwave irradiationC-aryl substituted 2-azabicyclo[2.2.1]heptaneCross-coupling reaction on the unsaturated precursor. researchgate.net
Ring Expansion Mitsunobu conditions (e.g., DEAD, PPh₃)2-Azabicyclo[3.2.1]octane systemFormation and regioselective opening of an aziridinium intermediate. nih.gov

Future Prospects and Emerging Research Avenues

Integration with Flow Chemistry and Automated Synthesis

The transition from traditional batch processing to continuous flow chemistry offers significant advantages for the synthesis of pharmaceutical intermediates like (1R,4S)-2-azabicyclo[2.2.1]heptan-3-one. Flow chemistry allows for superior control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields, improved safety profiles, and greater consistency. For a multi-step synthesis, automating the process can enhance efficiency and reproducibility. While specific studies on the flow synthesis of this compound are not yet prevalent, the successful application of these techniques to similar complex molecules suggests a promising future.

Parameter Batch Synthesis Flow/Automated Synthesis
Heat Transfer Limited by vessel surface area, potential for hotspots.High surface-area-to-volume ratio, excellent heat transfer.
Mass Transfer Often limited by stirring efficiency.Efficient mixing through diffusion and static mixers.
Safety Large volumes of reagents pose higher risks.Small reaction volumes at any given time, inherently safer.
Scalability Often requires re-optimization of conditions.Scalable by running the system for longer durations ("scaling-out").
Reproducibility Can vary between batches.High consistency and reproducibility.

This table illustrates the potential advantages of applying flow chemistry and automated synthesis to the production of this compound compared to traditional batch methods.

Chemoinformatics and Machine Learning for Structure-Reactivity Prediction

Chemoinformatics and machine learning are becoming indispensable tools in modern chemical research, offering the ability to predict molecular properties and reaction outcomes from structural data. nih.govmdpi.com For this compound, these computational approaches can be leveraged in several ways. Machine learning models can be trained on existing datasets of similar bicyclic compounds to predict structure-activity relationships (SAR) for new derivatives, accelerating the discovery of novel therapeutic agents. mdpi.com Furthermore, algorithms can model and predict the stereochemical outcomes of reactions, which is critical for a chiral molecule where biological activity is often dependent on a specific stereoisomer. These predictive models can help chemists design more efficient synthetic routes and prioritize the synthesis of compounds with the highest potential for desired biological activity, thereby reducing the time and cost of research and development. cazencott.info

Exploration of New Reactivity Modes and Applications

The unique, strained structure of the 2-azabicyclo[2.2.1]heptane core offers opportunities for exploring novel chemical transformations. msesupplies.com The inherent ring strain can be harnessed to drive skeletal rearrangements, leading to diverse and structurally complex scaffolds. For example, derivatives of 2-azabicyclo[2.2.1]heptane have been shown to undergo rearrangement to form 2-azabicyclo[3.2.1]octane systems under certain conditions, such as the Mitsunobu reaction. rsc.org This transformation proceeds through an aziridinium (B1262131) intermediate, highlighting a pathway for skeletal diversification. rsc.org

Future research will likely focus on leveraging the reactivity of the lactam functionality and the bridgehead positions to develop novel functionalization strategies. The nitrogen atom of the amide group plays a crucial role in directing the stereochemistry of reactions at other positions on the ring, a phenomenon that can be further explored to control the synthesis of complex stereoisomers. rsc.org These new reactivity modes can lead to the synthesis of novel analogs and libraries of compounds for screening against various biological targets, expanding the utility of this compound as a versatile starting material.

Transformation Type Description Potential Outcome
Skeletal Rearrangement Ring expansion or contraction driven by ring strain or specific reagents (e.g., Mitsunobu conditions). rsc.orgAccess to novel bicyclic scaffolds like 2-azabicyclo[3.2.1]octanes. rsc.org
C-H Functionalization Direct activation and functionalization of C-H bonds on the bicyclic core.More efficient synthesis of derivatives without the need for pre-functionalized substrates.
Lactam Ring-Opening Selective cleavage of the amide bond to yield functionalized cyclopentane (B165970) derivatives.Creation of highly functionalized, chiral cyclopentylamines.
Electrophilic Addition Reactions at the double bond of the unsaturated precursor, (1R,4S)-2-azabicyclo[2.2.1]hept-5-en-3-one. researchgate.netIntroduction of diverse functional groups with controlled stereochemistry. researchgate.net

This table summarizes potential new reactivity modes for the 2-azabicyclo[2.2.1]heptane scaffold and their synthetic utility.

Sustainable Synthesis and Biocatalytic Approaches

In line with the principles of green chemistry, future synthetic strategies for this compound will increasingly focus on sustainability. Biocatalysis, the use of enzymes or whole-cell systems to perform chemical transformations, is a particularly promising avenue. mdpi.com Enzymes operate under mild conditions (aqueous media, ambient temperature, and neutral pH), offer exceptional selectivity (chemo-, regio-, and enantioselectivity), and reduce the need for hazardous reagents and protecting group manipulations. mdpi-res.com

The chemoenzymatic synthesis of the unsaturated precursor, (-)-2-azabicyclo[2.2.1]hept-5-en-3-one (a γ-lactam), is a well-established example. researchgate.net This process often involves the kinetic resolution of the racemic lactam using a (+)-γ-lactamase, an enzyme that selectively hydrolyzes the undesired enantiomer, leaving the desired optically pure (-)-γ-lactam. researchgate.net Research into novel lipases and esterases for the stereoselective hydrolysis of related N-Boc protected 2-azabicyclo[2.2.1]heptane carboxylates has also been reported, demonstrating the potential to avoid racemization that can occur under chemical hydrolysis conditions. mdpi.commdpi-res.com The discovery and engineering of new, more efficient enzymes will be key to developing highly sustainable and economically viable routes to this compound and its derivatives. researchgate.net

Q & A

What are the standard synthetic routes for preparing (1R,4S)-2-azabicyclo[2.2.1]heptan-3-one?

Basic
The synthesis typically involves cycloaddition or hydrogenation strategies. A key method starts with (1S,4R)-2-azabicyclo[2.2.1]hept-5-en-3-one (37 ), which is hydrogenated using a palladium catalyst to yield the saturated lactam (38 ) with >94% purity . For enantioselective synthesis, asymmetric cycloadditions using chiral ligands (e.g., (R)-BINAP) have been employed, though enantiomeric excess (ee) may vary depending on reaction conditions . Resolution of racemic mixtures via di-p-toluoyl tartaric acid salts is another critical route, enabling isolation of enantiomerically pure isomers .

How is the stereochemical purity of this compound confirmed?

Basic
Stereochemical validation relies on 1H NMR and chiral HPLC . For example, the 1H NMR spectrum of This compound in CDCl3 shows distinct signals at δ 5.53 (br s, 1H, NH), 3.90 (m, 1H), and 1.95–1.40 (m, 6H), which match literature values for the desired stereoisomer . Chiral HPLC analysis is essential for quantifying enantiomeric excess, with reported ee values >95% for enantiopure derivatives .

What strategies are effective in resolving racemic mixtures of 2-azabicyclo[2.2.1]heptan-3-one?

Advanced
Racemic resolution via di-p-toluoyl hemitartrate salts is a robust method. Using di-p-toluoyl-L-tartaric acid or di-p-toluoyl-D-tartaric acid in sub-stoichiometric amounts, selective crystallization in solvent mixtures (e.g., acetone/water) isolates the desired isomer with >99% purity. The hemitartrate salts are storage-stable and can be converted to free bases for downstream applications . Alternative approaches include kinetic resolution during asymmetric cycloadditions, though ligand efficiency and solvent polarity significantly impact ee .

How can researchers address contradictions in stereochemical assignments of bicyclic lactams?

Advanced
Contradictions often arise from misassignment of endo/exo or pseudo-enantiomeric configurations. Cross-verification using X-ray crystallography and 2D NMR (e.g., NOESY) is critical. For instance, a misassigned (1R,3S,4S)-2-azabicyclo[2.2.1]heptane structure was corrected via X-ray analysis to (1S,4S,5R)-2-azabicyclo[3.2.1]octane, highlighting the importance of structural elucidation . DFT calculations can also predict spectral data to validate assignments .

What challenges arise in achieving high enantiomeric excess in asymmetric cycloadditions?

Advanced
Low ee (<10%) is common due to competing reaction pathways and ligand inefficiency. For example, using pseudo-enantiomeric ligands in nitromethane-mediated cycloadditions improved yield but reduced ee, suggesting a trade-off between reactivity and selectivity . Optimizing solvent polarity (e.g., toluene vs. THF) and temperature can enhance stereocontrol, as demonstrated in enantioselective syntheses of proline mimetics .

How do structural modifications influence biological activity in drug development?

Advanced
Ring expansion (e.g., 2-azabicyclo[3.2.1]octane vs. 2-azabicyclo[2.2.1]heptane) alters conformational rigidity and binding affinity. Derivatives like (1R,4S)-2-azabicyclo[2.2.1]hept-5-en-3-one are precursors to neuraminidase inhibitors (e.g., peramivir), where lactam ring-opening introduces functional groups critical for antiviral activity . Substituents at the bridgehead position also modulate metabolic stability, as seen in γ-aminobutyric acid aminotransferase inhibitors .

What analytical techniques distinguish 2-azabicyclo[2.2.1]heptane from 2-azabicyclo[3.2.1]octane?

Methodological
1H NMR is diagnostic:

  • 2-azabicyclo[2.2.1]heptane : Distinct coupling patterns for bridgehead protons (δ 1.40–1.95, m) .
  • 2-azabicyclo[3.2.1]octane : Additional methylene signals (δ 2.20–2.50) due to the expanded ring .
    X-ray crystallography resolves ambiguities, as seen in corrected assignments of ring-expanded products .

How can undesired ring expansion during synthesis be mitigated?

Methodological
Control reaction time and temperature to prevent aziridinium intermediate formation, which drives ring expansion. For example, prolonged heating in nitromethane promotes rearrangement to 2-azabicyclo[3.2.1]octanes . Computational modeling (DFT) predicts transition states, guiding solvent and catalyst selection to favor the desired pathway .

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